molecular formula C9H11ClFNO B566796 3-(3-Fluorophenoxy)azetidine hydrochloride CAS No. 1236861-75-8

3-(3-Fluorophenoxy)azetidine hydrochloride

Cat. No.: B566796
CAS No.: 1236861-75-8
M. Wt: 203.641
InChI Key: QJEPGMVEGMNWEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluorophenoxy)azetidine hydrochloride is a chemical compound with the molecular formula C9H10FNO·HCl and a molecular weight of 203.64 g/mol It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenoxy)azetidine hydrochloride typically involves the reaction of 3-fluorophenol with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the 3-fluorophenol, followed by the addition of azetidine to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenoxy)azetidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Fluorophenoxy)azetidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenoxy)azetidine hydrochloride involves its interaction with specific molecular targets. The compound’s azetidine ring is known to be reactive due to ring strain, which can facilitate its binding to biological targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenoxy)azetidine hydrochloride
  • 3-(2-Fluorophenoxy)azetidine hydrochloride
  • 3-(3-Chlorophenoxy)azetidine hydrochloride

Uniqueness

3-(3-Fluorophenoxy)azetidine hydrochloride is unique due to the position of the fluorine atom on the phenoxy ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .

Properties

IUPAC Name

3-(3-fluorophenoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c10-7-2-1-3-8(4-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEPGMVEGMNWEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.